molecular formula C10H10ClNO2 B3052424 N-(1-Chloro-2-oxo-2-phenylethyl)acetamide CAS No. 41260-66-6

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

Cat. No.: B3052424
CAS No.: 41260-66-6
M. Wt: 211.64 g/mol
InChI Key: KEBPJACCSMNODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2-chloro-1-phenylethanone with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of catalysts and advanced purification techniques, is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Acids and Bases: Hydrochloric acid, sodium hydroxide, and potassium carbonate.

    Solvents: Ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity and potential use as a bioactive agent.

    Industrial Applications: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
  • 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

Uniqueness

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is unique due to its specific structural features, including the presence of a chloro group and a phenyl group attached to the acetamide moiety

Properties

IUPAC Name

N-(1-chloro-2-oxo-2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPJACCSMNODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540119
Record name N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41260-66-6
Record name N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide
Reactant of Route 6
N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.